molecular formula CH6ClN B084666 Methylamine-d2 deuteriochloride CAS No. 14779-52-3

Methylamine-d2 deuteriochloride

Cat. No. B084666
CAS RN: 14779-52-3
M. Wt: 70.54 g/mol
InChI Key: NQMRYBIKMRVZLB-ZRLBSURWSA-N
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Description

Methylamine-d2 deuteriochloride is a chemical compound with the molecular formula CH3ClD3N . It is used in research and development .


Synthesis Analysis

Methylamine-d2 deuteriochloride can be synthesized using Boc-benzylamine as the starting material and TsOCD3 as the deuterated methylation reagent . The reaction conditions involve heating with water-d2 for 24 hours .


Molecular Structure Analysis

The molecular structure of Methylamine-d2 deuteriochloride consists of one carbon atom, one nitrogen atom, one chlorine atom, and six hydrogen atoms .


Chemical Reactions Analysis

The synthesis of Methylamine-d2 deuteriochloride involves a reaction with water-d2 for 24 hours under heating conditions . In a study, a new method was developed to prepare deuterated methylamine and dimethylamine, which are important intermediates in the preparation of deuterated drugs .

Scientific Research Applications

Overview

Methylamine-d2 deuteriochloride is a deuterated compound that plays a significant role in various scientific research applications. Its utility extends across different fields, including toxicology, pharmacology, and environmental science, due to its unique properties as a stable isotope-labeled compound. This review synthesizes information from recent scientific literature to highlight its applications in research.

Toxicology and Environmental Studies

In toxicological studies, deuterated compounds like methylamine-d2 deuteriochloride are used to understand the toxicodynamics and toxicokinetics of related substances. For instance, studies on paraquat dichloride toxicity have benefited from the use of stable isotopes to trace the biochemical pathways involved in lung toxicity, providing insights into the mechanisms of action and potential treatments for poisoning (Dinis-Oliveira et al., 2008). Similarly, research on the environmental impact of herbicides has utilized deuterated analogs to study the fate and transport of these chemicals in aquatic ecosystems, aiding in the assessment of their ecological and health risks (Poste et al., 2014).

Pharmacology and Drug Development

In pharmacological research, methylamine-d2 deuteriochloride serves as a tool in the development and evaluation of drug efficacy and safety. Its applications are found in the study of neuropsychiatric disorders, where it helps in the investigation of dopamine receptor ligands' roles (Jůza et al., 2022). Moreover, it is instrumental in the research on metabolic diseases, where deuterated compounds are used to trace metabolic pathways and assess the impact of therapeutic interventions (Brook et al., 2017).

Biotechnology and Industrial Applications

The biotechnological applications of methylamine-d2 deuteriochloride are vast, ranging from its use in protein, lipid, and nucleic acid research to its role in improving industrial processes. Deuterated compounds offer a means to study the dynamic metabolism of these biomolecules in clinical and pharmaceutical research, providing insights into aging, cancer, and other conditions (Brook et al., 2017). Additionally, patents related to deuterium oxide emphasize its potential in health care and industry, underscoring the innovative applications of deuterated compounds (Mariano et al., 2017).

Safety And Hazards

Methylamine-d2 deuteriochloride can be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It is not intended for medical, surgical, or other patient-oriented applications, and should not be combined with any food product or ingested in any form .

Future Directions

Deuterated methylamine and dimethylamine, which include Methylamine-d2 deuteriochloride, play significant roles in the preparation of deuterated drugs . The development of deuterium-containing drugs could contribute to greenhouse gas mitigation for a carbon-neutral future . The electrochemical reduction of carbon dioxide is an appealing technology that stores renewable electricity in the chemical form and has the potential to transform the way carbon fuels are utilized today .

properties

IUPAC Name

(2H)chlorane;N,N-dideuteriomethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H/i/hD3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMRYBIKMRVZLB-ZRLBSURWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]N([2H])C.[2H]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

70.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylamine-d2 deuteriochloride

CAS RN

14779-52-3
Record name Hydrochloric acid-d, compd. with methanamine-d2 (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14779-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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